![molecular formula C10H15NO4 B1425617 (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate CAS No. 890709-66-7](/img/structure/B1425617.png)
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate, also known as D-proline tert-butyl ester, is a chemical compound that is widely used in scientific research. It is a proline derivative that has a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Intermediate in Organic Synthesis
As a β-keto ester, this compound is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, such as transesterification, which is a key step in the synthesis of more complex molecules. This reaction is crucial for creating compounds of pharmaceutical importance and for biodiesel production .
Solvent for Lacquers and Enamels
Derivatives of tert-butyl esters, like tert-butyl acetate, are used as solvents in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners . While not directly mentioned, the compound could potentially serve a similar function due to its related chemical structure.
Deprotection Agent in Organic Chemistry
The tert-butyl group can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, and selective reagent. This process is high yielding and convenient for tert-butyl carbamates, esters, and ethers .
Conversion to Other Functional Groups
The reaction of tert-butyl esters with thionyl chloride (SOCl2) at room temperature provides acid chlorides in very good yields. This conversion is significant for the synthesis of acid chlorides from carboxylic acid derivatives, which are essential intermediates in many organic syntheses .
Use in Agrochemicals
β-Keto esters like the compound are important in the agrochemical industry. They are used in the transesterification of vegetable oil with alcohols, which is a preferred method for the production of biodiesel .
Biological Relevance
The tert-butyl group is relevant in biology, with implications in biosynthetic and biodegradation pathways. It could potentially be applied in biocatalytic processes, although specific applications for the compound would require further research .
Environmental Impact
Methodologies involving β-keto esters often focus on minimal environmental impact. The compound could be used in green chemistry applications, where its reactivity and stability under various conditions can be leveraged to develop environmentally friendly synthetic routes .
properties
IUPAC Name |
tert-butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSMICXDWTYCA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724905 | |
Record name | tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
CAS RN |
890709-66-7 | |
Record name | tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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